5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester
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Overview
Description
Mechanism of Action
Target of Action
Ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate, also known as 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structural modifications. Some benzofuran derivatives have been shown to bind strongly and with high selectivity to certain receptors . For instance, a compound with a similar structure, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly to the serotonin receptor 5-HT2A . .
Biochemical Pathways
Benzofuran derivatives can affect various biochemical pathways due to their diverse biological activities . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Benzofuran derivatives have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one such method, known for its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-yl-2-propanones: These compounds share a similar benzofuran core and exhibit comparable biological activities.
Benzothiophene derivatives: These compounds have a similar structure but contain a sulfur atom instead of oxygen, leading to different chemical properties and applications.
Uniqueness
5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester is unique due to its specific halogen substitutions, which can enhance its biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOYQALTCUDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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